molecular formula C22H19ClN2O3S B2605424 (Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate CAS No. 853740-70-2

(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2605424
CAS No.: 853740-70-2
M. Wt: 426.92
InChI Key: QCLWHINDQOVTGA-UZYVYHOESA-N
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Description

(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a synthetic organic compound that belongs to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Starting Materials: 4-chlorobenzylamine, p-tolyl isothiocyanate, ethyl cyanoacetate.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like triethylamine to facilitate the condensation reaction.

    Steps: The reaction mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include:

    Large-Scale Reactors: Using larger reactors with precise temperature and pressure control.

    Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and safety.

    Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antidiabetic activities.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve pathways related to inflammation, cell proliferation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Benzylidene Derivatives: Compounds with similar structural motifs.

Uniqueness

What sets (Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyano group and the (Z)-configuration might confer unique properties compared to other thiazolidinone derivatives.

Properties

IUPAC Name

ethyl (2Z)-2-[5-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-4-14(2)5-11-17)20(26)19(29-21)12-15-6-8-16(23)9-7-15/h4-11,19H,3,12H2,1-2H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLWHINDQOVTGA-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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